4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine

sigma-1 receptor radioligand CNS imaging

Standard piperazine building blocks cause low yield due to over-substitution and poor selectivity for chiral intermediates. This 4-substituted derivative solves the pain point. - **Higher efficiency:** 94% monosubstitution selectivity vs 67% for unprotected piperazines, reducing purification costs. - **SAR advantage:** Tetrahydrofuran ether oxygen enhances solubility, bioavailability & sigma-1 receptor affinity (Ki ~248 nM). - **Scalable:** >85% regioselective acylation preserves stereochemistry for enantiopure API synthesis. Immediate shipment for lead optimization and focused library synthesis.

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
Cat. No. B13427096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine
Molecular FormulaC9H19N3O
Molecular Weight185.27 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN2CCN(CC2)N
InChIInChI=1S/C9H19N3O/c10-12-5-3-11(4-6-12)8-9-2-1-7-13-9/h9H,1-8,10H2
InChIKeyUVHLCAZGGBNWJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine: A Versatile Piperazine Building Block for Drug Discovery


4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine is a heterocyclic organic compound classified as a 4-substituted piperazin-1-amine derivative . Its structure features a piperazine ring core, which is a six-membered ring containing two nitrogen atoms, with a tetrahydrofuran moiety attached via a methylene bridge . This compound serves as a building block in medicinal chemistry for synthesizing complex organic molecules and potential pharmaceuticals, with research applications spanning equilibrative nucleoside transporter inhibition, antiviral, antibacterial, and anticancer investigations .

Why Bulk Piperazine Building Blocks Cannot Substitute 4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine in Drug Discovery Programs


Generic piperazine building blocks, such as unsubstituted piperazin-1-amine or simple alkyl-substituted variants, lack the tetrahydrofuran moiety that imparts distinct physicochemical and pharmacological properties to 4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine . The oxolane ring enhances solubility and bioavailability while providing a hydrogen-bond-capable ether oxygen that is absent in purely alkyl or aryl-substituted analogs . This structural differentiation affects target binding affinity, selectivity, and ADME profiles, making direct substitution with simpler piperazines unviable in lead optimization campaigns.

Quantitative Evidence Differentiating 4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine from In-Class Piperazine Analogs


Sigma-1 Receptor Binding Affinity: Moderate but Distinct Profile

4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine has been reported to demonstrate significant binding affinity for sigma-1 receptors, positioning it among piperazine-based ligands with distinctive pharmacological properties . Unlike highly optimized sigma-1 ligands (e.g., 1-(4-fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine with a Ki of ~2.5 nM [1]) or very weak binders, the target compound exhibits moderate affinity.

sigma-1 receptor radioligand CNS imaging

Synthesis Selectivity: Superior Monosubstitution Control for Piperazine Core

The selective monosubstitution of the piperazine core is critical for generating pure 4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine. Optimized protonation of one piperazine nitrogen yields 94% monosubstitution for the target scaffold, versus only 67% without protonation . This compares favorably with analogous piperazine-1-amine derivatives lacking steric or electronic protection, where typical monosubstitution selectivity under comparable conditions remains below 75% [1].

monosubstitution selectivity synthesis optimization piperazine functionalization

Acylation Regioselectivity: Preserving Tetrahydrofuran Stereochemistry

Acylation of the piperazine scaffold using (R)-tetrahydrofuran-2-carbonyl chloride proceeds with >85% selectivity for the monosubstituted product, preserving the stereochemistry of the tetrahydrofuran ring due to the rigidity of the bicyclic transition state . In contrast, similar acylation of less sterically hindered piperazin-1-amines (e.g., 4-methylpiperazin-1-amine) typically yields only 60–70% selectivity under identical conditions [1].

acylation stereochemistry preservation piperazine acylation

Recommended Application Scenarios for 4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine Based on Evidence


Scaffold for Developing Sigma-1 Receptor Modulators for Neurological Imaging

The moderate sigma-1 receptor affinity (Ki ~248 nM) positions 4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine as a viable starting point for structure-activity relationship (SAR) studies aimed at developing PET radioligands. Attachment of a fluorobenzyl group, as demonstrated with the analog 1-(4-fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, can increase affinity ~100-fold while retaining low lipophilicity [1].

Synthesis of Chiral Drug Intermediates via Stereoselective Acylation

The ability to achieve >85% regioselective acylation while preserving tetrahydrofuran stereochemistry makes this compound an ideal building block for synthesizing chiral intermediates . This is particularly valuable for manufacturing enantiopure APIs where the tetrahydrofuran ring serves as a key pharmacophore.

Bulk Synthesis of Pure Piperazine Derivatives for Lead Optimization

The superior monosubstitution selectivity (94% vs. 67% for unprotected piperazines) translates into higher yields, lower purification costs, and fewer byproducts during scale-up . This makes the compound an economically attractive choice for medicinal chemistry groups synthesizing focused libraries of piperazine-based drug candidates.

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